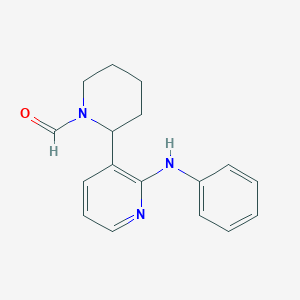
5-Mercapto-3,3-dimethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercapto-3,3-dimetilindolin-2-ona es un compuesto químico con la fórmula molecular C10H11NOS. Pertenece a la clase de derivados de indolin-2-ona, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos de investigación e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Mercapto-3,3-dimetilindolin-2-ona normalmente implica la reacción de 3,3-dimetilindolin-2-ona con un reactivo tiol en condiciones específicas. Un método común incluye el uso de una base como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en un solvente aprótico como dimetilformamida (DMF) o dimetilsulfóxido (DMSO). La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la formación del grupo mercapto.
Métodos de Producción Industrial
La producción industrial de 5-Mercapto-3,3-dimetilindolin-2-ona puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Mercapto-3,3-dimetilindolin-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo mercapto se puede oxidar para formar disulfuros o ácidos sulfónicos.
Reducción: Las reacciones de reducción pueden convertir el grupo mercapto en un tiol u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo mercapto es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en reacciones de sustitución.
Productos Principales Formados
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Tioles u otras formas reducidas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Mercapto-3,3-dimetilindolin-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Mercapto-3,3-dimetilindolin-2-ona implica su interacción con dianas moleculares y vías específicas. El grupo mercapto puede formar enlaces covalentes con grupos tiol en proteínas, lo que lleva a la modulación de la función de la proteína. Esta interacción puede afectar varios procesos celulares, incluida la actividad enzimática, la transducción de señales y la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Bromo-3,3-dimetilindolin-2-ona
- 5,7-Dibromo-3,3-dimetilindolin-2-ona
- 5-Amino-3,3-dimetilindolin-2-ona
Comparación
5-Mercapto-3,3-dimetilindolin-2-ona es única debido a la presencia del grupo mercapto, que confiere reactividad química y actividad biológica distintas en comparación con sus análogos. Por ejemplo, 5-Bromo-3,3-dimetilindolin-2-ona y 5,7-Dibromo-3,3-dimetilindolin-2-ona contienen átomos de bromo, que influyen en su reactividad y aplicaciones de manera diferente. Del mismo modo, 5-Amino-3,3-dimetilindolin-2-ona tiene un grupo amino, lo que lleva a diferentes propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C10H11NOS |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-5-sulfanyl-1H-indol-2-one |
InChI |
InChI=1S/C10H11NOS/c1-10(2)7-5-6(13)3-4-8(7)11-9(10)12/h3-5,13H,1-2H3,(H,11,12) |
Clave InChI |
DYTDOIAYGXMROU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11798737.png)


![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)







